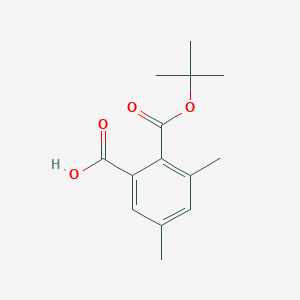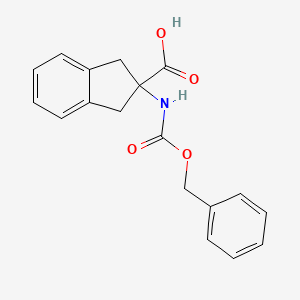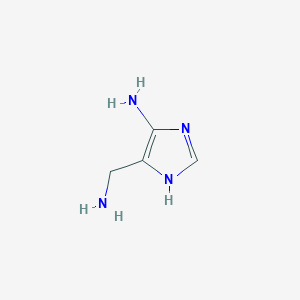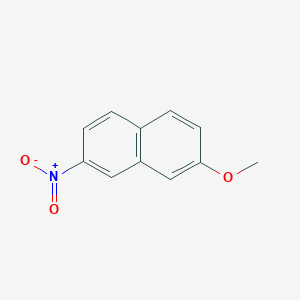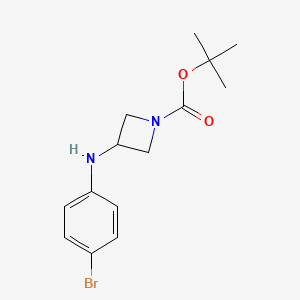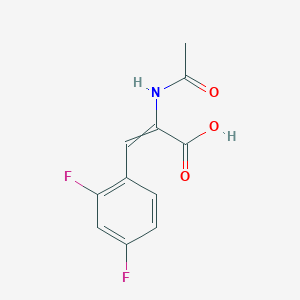
4-Bromo-3-trifluoromethyl-phenyl-hydrazine
Descripción general
Descripción
4-Bromo-3-trifluoromethyl-phenyl-hydrazine is a chemical compound that has been used in various scientific research . It participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide .
Synthesis Analysis
The synthesis of this compound involves the use of phenylhydrazine-based reductants containing fluorine atoms . It may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CF3C6H4NHNH2 . It has a molecular weight of 176.14 .Chemical Reactions Analysis
This compound participates in the one-step reduction and functionalization of graphene oxide . This suggests that it can react with other compounds to form new substances.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 118-122 °C/17 mmHg and a melting point of 63-65 °C . It is recommended to be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Molecular Properties and Biological Activities
- A study by Mary et al. (2021) investigated the reactivity and stability of hydrazine derivatives, including those with trifluoromethyl phenyl groups. They found that these compounds have increasing stability and decreasing reactivity based on orbital energies. The study also explored biological activities, predicting antitumor activity through molecular docking studies with threonine tyrosine kinase protein, suggesting potential applications in cancer research (Mary et al., 2021).
Environmental and Biological Sensing
- Zhu et al. (2019) designed a fluorescent probe for detecting hydrazine, a compound related to 4-Bromo-3-trifluoromethyl-phenyl-hydrazine. This probe, exhibiting low cytotoxicity and a large Stokes shift, could be used in environmental water systems and for fluorescence imaging in biological samples, highlighting the role of similar compounds in sensing applications (Zhu et al., 2019).
Synthesis of Pharmaceutical and Biological Compounds
- Martins et al. (2013) explored brominated precursors, including those with trifluoromethyl phenyl groups, for synthesizing various pyrazoles. These compounds were then used in the synthesis of pharmaceutical and biological molecules, indicating the significance of this compound in drug development (Martins et al., 2013).
DNA Interaction and Structural Analysis
- Research by Ujan et al. (2019) on a related compound, 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine, involved analyzing its interaction with DNA and its structural properties. This study suggests that similar bromo-hydrazine derivatives, including this compound, might have applications in DNA binding and structural biology studies (Ujan et al., 2019).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXJXHVLEAPHFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699241 | |
| Record name | [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77992-51-9 | |
| Record name | [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-(dimethylamino)-2-{1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl}prop-2-enoate](/img/structure/B1504629.png)
![3-[3-Methyl-5-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1504630.png)
![2-[(2-Cyanoethyl)(3-methylphenyl)amino]ethyl benzoate](/img/structure/B1504632.png)
